
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CDMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wirkmechanismus
The mechanism of action of CDMB is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. CDMB has also been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. Moreover, CDMB has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CDMB has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Additionally, CDMB has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, CDMB has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus, making it a potential candidate for the development of anti-viral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
CDMB has several advantages for lab experiments, including its ease of synthesis and purification, as well as its broad range of biological activities. However, there are also some limitations associated with the use of CDMB in lab experiments. For instance, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetic properties of CDMB need to be evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on CDMB. One potential direction is the development of CDMB-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of CDMB as a potential anti-cancer agent, either alone or in combination with other drugs. Moreover, further studies are needed to understand the molecular targets and mechanism of action of CDMB, as well as its toxicity and pharmacokinetic properties. Overall, CDMB has significant potential for the development of new drugs with broad biological activities.
Synthesemethoden
CDMB can be synthesized using a variety of methods, including the reaction of 5-chloro-2,4-dimethoxyaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The product can be purified using column chromatography or recrystallization techniques. Other methods of synthesis have also been reported in the literature, such as the use of palladium-catalyzed coupling reactions or the modification of existing benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
CDMB has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CDMB has been reported to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Moreover, CDMB has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus, making it a potential candidate for the development of anti-viral drugs.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-11(2)7-12(6-10)17(20)19-14-8-13(18)15(21-3)9-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGLBAAHGOOVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

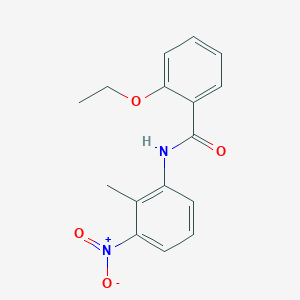

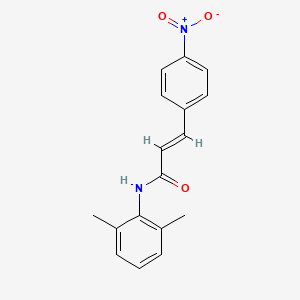
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)
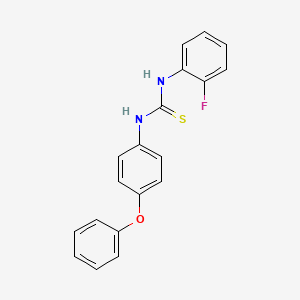
![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)


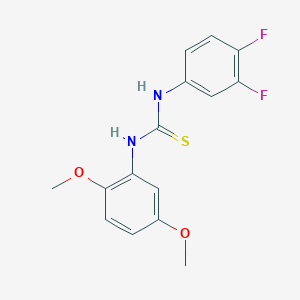
![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)
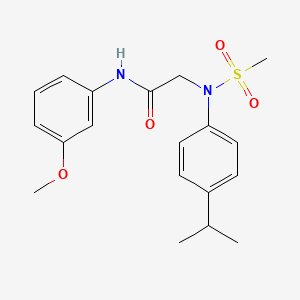

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)